molecular formula C146H241N43O47S2 B14756701 Elcatonin acetate

Elcatonin acetate

Cat. No.: B14756701
M. Wt: 3414.9 g/mol
InChI Key: JDJALSWDQPEHEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Elcatonin acetate is a synthetic derivative of calcitonin, a hormone known for its role in calcium and bone metabolism. It is primarily used as an anti-parathyroid agent and is derived from eel calcitonin by modifying the disulfide bond into a more stable carbon-nitrogen bond. This modification enhances its stability and efficacy in inhibiting bone resorption and lowering blood calcium levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Elcatonin acetate is synthesized by transforming eel calcitonin. The process involves the conversion of the disulfide bond into a stable carbon-nitrogen bond. This transformation is achieved through a series of peptide synthesis steps, where specific amino acids are sequentially added to form the desired peptide chain. The reaction conditions typically involve controlled pH, temperature, and the use of protective groups to ensure the correct formation of peptide bonds .

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis using solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and precise assembly of the peptide chain. The process includes the following steps:

    Attachment of the first amino acid: to a solid resin.

    Sequential addition of amino acids: using coupling reagents.

    Cleavage of the peptide: from the resin.

    Purification: of the final product using high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: Elcatonin acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Reduction reactions can reverse the oxidation of methionine residues.

    Substitution: Amino acid residues in this compound can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents in peptide synthesis.

Major Products:

    Oxidation Products: Methionine sulfoxide derivatives.

    Reduction Products: Restored methionine residues.

    Substitution Products: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Elcatonin acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in peptide synthesis studies and for developing new synthetic methodologies.

    Biology: Investigated for its role in calcium and bone metabolism, as well as its effects on osteoclast activity.

    Medicine: Used in the treatment of osteoporosis and other bone-related disorders.

    Industry: Employed in the development of new pharmaceuticals and as a reference standard in quality control processes.

Mechanism of Action

Elcatonin acetate exerts its effects by binding to the calcitonin receptor, which is primarily found in osteoclasts. This binding enhances the production of vitamin D-producing enzymes, leading to greater calcium retention and enhanced bone density. The inhibition of osteoclast activity reduces bone resorption and lowers blood calcium levels .

Comparison with Similar Compounds

Elcatonin acetate is unique compared to other calcitonin derivatives due to its enhanced stability and efficacy. Similar compounds include:

    Salmon Calcitonin: Another calcitonin derivative used in the treatment of osteoporosis.

    Human Calcitonin: The naturally occurring form of calcitonin in humans, with a shorter half-life and lower potency compared to this compound.

    Synthetic Calcitonin Analogues: Various synthetic analogues have been developed to improve stability and efficacy, each with unique modifications to the amino acid sequence.

This compound stands out due to its specific modifications that enhance its stability and therapeutic potential, making it a valuable compound in both research and clinical settings.

Properties

Molecular Formula

C146H241N43O47S2

Molecular Weight

3414.9 g/mol

IUPAC Name

4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[22-amino-16-(2-amino-2-oxoethyl)-7-(1-hydroxyethyl)-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C146H241N43O47S2/c1-66(2)47-88(175-140(231)112(72(13)14)184-137(228)100-64-238-237-63-81(149)119(210)178-97(60-190)135(226)174-94(54-105(152)200)132(223)172-92(51-70(9)10)130(221)180-99(62-192)136(227)187-115(76(18)195)143(234)181-100)120(211)159-58-107(202)163-82(27-20-22-42-147)121(212)169-91(50-69(7)8)129(220)179-98(61-191)134(225)167-85(36-39-103(150)198)123(214)165-87(38-41-109(204)205)124(215)171-90(49-68(5)6)128(219)173-93(53-79-56-156-65-161-79)131(222)164-83(28-21-23-43-148)122(213)170-89(48-67(3)4)127(218)166-86(37-40-104(151)199)126(217)186-114(75(17)194)142(233)177-96(52-78-32-34-80(197)35-33-78)144(235)189-46-26-31-102(189)138(229)168-84(29-24-44-157-146(154)155)125(216)185-113(74(16)193)141(232)176-95(55-110(206)207)133(224)183-111(71(11)12)139(230)160-57-106(201)162-73(15)118(209)158-59-108(203)182-116(77(19)196)145(236)188-45-25-30-101(188)117(153)208/h32-35,56,65-77,81-102,111-116,190-197H,20-31,36-55,57-64,147-149H2,1-19H3,(H2,150,198)(H2,151,199)(H2,152,200)(H2,153,208)(H,156,161)(H,158,209)(H,159,211)(H,160,230)(H,162,201)(H,163,202)(H,164,222)(H,165,214)(H,166,218)(H,167,225)(H,168,229)(H,169,212)(H,170,213)(H,171,215)(H,172,223)(H,173,219)(H,174,226)(H,175,231)(H,176,232)(H,177,233)(H,178,210)(H,179,220)(H,180,221)(H,181,234)(H,182,203)(H,183,224)(H,184,228)(H,185,216)(H,186,217)(H,187,227)(H,204,205)(H,206,207)(H4,154,155,157)

InChI Key

JDJALSWDQPEHEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)N)C(C)O)CO

Origin of Product

United States

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